[1,1'-Biphenyl]-4-ylmethanesulfonamide
Description
[1,1'-Biphenyl]-4-ylmethanesulfonamide is a sulfonamide derivative featuring a biphenyl core with a methanesulfonamide substituent at the para position of one benzene ring. This compound is structurally characterized by its two aromatic rings connected by a single bond, with the sulfonamide group (-SO₂NH₂) introducing polarity and hydrogen-bonding capacity.
Properties
Molecular Formula |
C13H13NO2S |
|---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
(4-phenylphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H13NO2S/c14-17(15,16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H2,14,15,16) |
InChI Key |
LMAMPCZIWGIPCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-ylmethanesulfonamide typically involves the reaction of 4-bromobiphenyl with methanesulfonamide under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, like Pd(PPh3)4, in a suitable solvent like toluene or DMF (dimethylformamide) at elevated temperatures .
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-4-ylmethanesulfonamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-ylmethanesulfonamide can undergo various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The methanesulfonamide group can be involved in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated biphenyl derivatives, while oxidation can produce sulfonic acids or other oxidized forms.
Scientific Research Applications
[1,1’-Biphenyl]-4-ylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-ylmethanesulfonamide involves its interaction with specific molecular targets. The methanesulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biphenyl framework allows for diverse functionalization, leading to compounds with distinct physicochemical and biological properties. Below is a comparative analysis of [1,1'-Biphenyl]-4-ylmethanesulfonamide and its analogs:
Organometallic Biphenyl Derivatives
describes organomercury (Compound A) and organotellurium (Compounds B–E) derivatives of biphenyl-4-amine. These compounds exhibit significant differences:
- Reactivity and Toxicity : The sulfonamide group in the target compound is less toxic compared to mercury (Compound A) or tellurium (Compounds B–E), which pose environmental and health risks.
- Electronic Effects : The sulfonamide’s electron-withdrawing nature contrasts with the electron-donating amine group in Compounds B–E, altering electronic distribution and reactivity .
- Applications: Organometallic derivatives are primarily studied for their catalytic or semiconductor properties, whereas sulfonamides are often explored for biological activity (e.g., enzyme inhibition) .
Halogenated Biphenyls
lists halogenated biphenyls such as 4,4'-dichloro-1,1'-biphenyl and 2,3',4-trichloro-1,1'-biphenyl. Key differences include:
- Environmental Impact : Chlorinated biphenyls are persistent organic pollutants (POPs) with bioaccumulative toxicity, whereas sulfonamides are generally more biodegradable .
- Applications : Halogenated biphenyls are historically used in dielectrics or pesticides, while sulfonamides are common in pharmaceuticals (e.g., sulfa drugs) .
Azole-Substituted Biphenyls
reports 4′-(1H-pyrazol-1-yl)-[1,1'-biphenyl]-4-ylium (Compound 163), synthesized via biphenyl reactions with pyrazole. Comparisons include:
- Biological Activity : Azole groups (e.g., pyrazole) are prevalent in antifungal and anti-inflammatory agents, while sulfonamides are associated with antibacterial activity.
- Synthetic Routes : Azole derivatives often require oxidative coupling agents like K₂S₂O₈, whereas sulfonamide synthesis typically involves sulfonation of amines .
Methanone-Functionalized Biphenyls
details (4'-ethyl[1,1'-biphenyl]-4-yl)phenylmethanone, a biphenyl derivative with a ketone group. Contrasts with the target compound:
- Functional Group Effects : The ketone group introduces electrophilicity at the carbonyl carbon, enabling nucleophilic additions, whereas the sulfonamide group participates in hydrogen bonding and acid-base reactions.
- Molecular Weight: The methanone derivative has a higher molecular weight (286.14 g/mol) compared to this compound (estimated ~245 g/mol), affecting pharmacokinetic properties .
Data Table: Comparative Properties of Biphenyl Derivatives
| Compound | Functional Group | Molecular Weight (g/mol) | Key Applications | Toxicity/Environmental Impact |
|---|---|---|---|---|
| This compound | -SO₂NH₂ | ~245 | Pharmaceuticals, agrochemicals | Moderate biodegradability |
| 4,4'-Dichloro-1,1'-biphenyl | -Cl | 223.06 | Dielectrics, pesticides | High (POP, bioaccumulative) |
| (4'-Ethylbiphenyl)methanone | -C(O)- | 286.14 | Materials science | Low (limited data) |
| 4′-(Pyrazol-1-yl)-biphenyl | -N-azole | ~237 | Antifungal agents | Moderate |
| Organomercury Compound A | -HgCl | ~400 | Catalysis, semiconductors | High (neurotoxic) |
Research Findings and Implications
- Structural Flexibility: The biphenyl core accommodates diverse substituents, enabling tunability for specific applications. Sulfonamides prioritize polarity and drug-like properties, whereas halogens or organometallic groups cater to industrial uses .
- Synthetic Challenges : Sulfonamide introduction typically requires controlled sulfonation conditions to avoid over-functionalization, contrasting with azole coupling’s reliance on oxidative reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
